Riparin-2.1
Description
Riparin-2.1 is a synthetic analogue derived from the natural compound class of riparins, originally isolated from Aniba riparia, a plant species native to the Amazon rainforest. Riparins are characterized by their benzamide or benzopyran-based structures, which exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . This compound specifically features a substituted benzamide core with a hydroxyl group at the C-3 position and a methoxy group at C-4, distinguishing it from other riparin variants (e.g., riparins A–F). Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.3 g/mol.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IIEKLVNTALGLLSGL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Riparin-2.1 shares a benzamide scaffold with other riparins but differs in substituent patterns. Key structural distinctions include:
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Benzamide | –OH (C3), –OCH₃ (C4) | 269.3 |
| Riparin A | Benzopyran | –OCH₃ (C6), –CH₃ (C7) | 284.3 |
| Riparin B | Benzamide | –OCH₃ (C3), –CH₂CH₃ (C4) | 297.4 |
| Riparin C | Benzamide | –Cl (C3), –OCH₃ (C4) | 303.7 |
Pharmacological Activity
Comparative studies highlight differences in potency and mechanism:
This compound demonstrates moderate anti-inflammatory activity compared to Riparin C’s potent antiparasitic effects, suggesting substituent-driven selectivity .
Pharmacokinetic Properties
Lipophilicity (logP) and plasma protein binding vary significantly:
| Compound | logP | Plasma Protein Binding (%) | Half-life (h) |
|---|---|---|---|
| This compound | 2.1 | 78.3 ± 3.5 | 4.2 |
| Riparin A | 3.4 | 85.1 ± 2.9 | 6.8 |
| Riparin B | 2.8 | 72.6 ± 4.1 | 3.5 |
| Riparin C | 1.9 | 68.4 ± 3.7 | 5.1 |
The lower logP of this compound may correlate with faster renal clearance but reduced blood-brain barrier penetration compared to Riparin A .
Analytical Characterization
Methods such as SEC-HPLC (size-exclusion chromatography) and 2D ¹H-¹³C HSQC NMR have been employed to validate structural integrity and purity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

